molecular formula C11H24O3Si B14135133 Triethoxy(pent-4-enyl)silane CAS No. 131713-25-2

Triethoxy(pent-4-enyl)silane

Cat. No.: B14135133
CAS No.: 131713-25-2
M. Wt: 232.39 g/mol
InChI Key: OCANZHUXNZTABW-UHFFFAOYSA-N
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Description

Triethoxy(pent-4-enyl)silane: is an organosilicon compound with the molecular formula C₁₁H₂₄O₃Si. It is a clear, colorless liquid that is soluble in organic solvents but not in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethoxy(pent-4-enyl)silane can be synthesized through the hydrosilylation reaction of pent-4-en-1-ol with triethoxysilane. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Triethoxy(pent-4-enyl)silane can undergo oxidation reactions to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: This compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; low temperatures.

    Substitution: Amines, alcohols; room temperature to moderate temperatures.

Major Products Formed:

Scientific Research Applications

Chemistry: Triethoxy(pent-4-enyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials .

Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and functionality. It is also utilized in the synthesis of bioactive molecules and drug delivery systems .

Medicine: This compound is explored for its potential in drug formulation and delivery. Its ability to form stable bonds with various functional groups makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of high-performance materials, such as composites and polymers .

Mechanism of Action

The mechanism of action of triethoxy(pent-4-enyl)silane involves its ability to form stable covalent bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form strong bonds. This property is exploited in applications such as surface modification and coupling agent synthesis .

Comparison with Similar Compounds

Uniqueness: Triethoxy(pent-4-enyl)silane is unique due to the presence of the pent-4-enyl group, which imparts specific reactivity and properties.

Properties

CAS No.

131713-25-2

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

triethoxy(pent-4-enyl)silane

InChI

InChI=1S/C11H24O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5H,1,6-11H2,2-4H3

InChI Key

OCANZHUXNZTABW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCC=C)(OCC)OCC

Origin of Product

United States

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